Product packaging for Oxychlordane(Cat. No.:CAS No. 26940-75-0)

Oxychlordane

Cat. No.: B1220444
CAS No.: 26940-75-0
M. Wt: 423.7 g/mol
InChI Key: VWGNQYSIWFHEQU-UHFFFAOYSA-N
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Description

Contextualization of Legacy Persistent Organic Pollutants in Contemporary Research

Persistent Organic Pollutants (POPs) are a group of organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. researchgate.net Due to their persistence, they bioaccumulate with potential adverse impacts on human health and the environment. researchgate.net Although many of these "legacy" POPs, such as chlordane (B41520), have been banned or severely restricted for decades, they remain a focus of contemporary research. sandiego.eduwho.int This is because they continue to be detected in various environmental matrices and biological tissues worldwide, posing ongoing risks. sandiego.eduresearchgate.net Research into legacy POPs like oxychlordane (B150180) is crucial for understanding their long-term fate, transport, and toxicological relevance, which informs international agreements like the Stockholm Convention aimed at eliminating or restricting their production and use. researchgate.netwikipedia.org

Research Significance of this compound as a Ubiquitous Environmental Metabolite

This compound's research significance stems from its status as the primary and most persistent animal metabolite of chlordane. who.intcdc.gov Unlike its parent compounds, cis- and trans-chlordane (B41516), which are more readily metabolized, this compound is metabolically inert and accumulates in fatty tissues. cdc.govnih.gov This bioaccumulation is a key reason for its widespread detection in the environment and in human tissues, including adipose tissue, blood, and breast milk. wikipedia.orgnih.gov Its presence in such a wide array of samples, often at levels higher than the original chlordane components, makes it a critical biomarker for assessing historical exposure to chlordane. epa.govcdc.gov The study of this compound provides valuable insights into the long-term biotransformation and toxicokinetics of complex organochlorine pesticide mixtures.

Historical Overview of Chlordane Usage and Subsequent this compound Emergence in Ecosystems

Chlordane, a broad-spectrum insecticide, was first commercially produced in the United States in 1947. who.int From 1948 to 1988, it was extensively used for termite control, with an estimated 30 million homes in the U.S. being treated. wikipedia.org It was also used on agricultural crops, lawns, and gardens. epa.gov The United States Environmental Protection Agency (EPA) banned the use of chlordane on food crops in 1978 and all uses were cancelled by 1988 due to concerns about its persistence, bioaccumulation, and potential human health risks. wikipedia.orgepa.gov

Following the widespread use of chlordane, its metabolite, this compound, began to emerge in various ecosystems. who.int Chlordane itself is a complex mixture of compounds, including cis-chlordane (B41515), trans-chlordane, and heptachlor (B41519). who.int In biological systems, both cis- and trans-chlordane are metabolized to this compound. nih.gov Due to its high persistence and lipophilic nature, this compound biomagnifies through the food web, leading to detectable levels in a wide range of organisms, from fish to polar bears. wikipedia.orgnih.gov Even decades after the cessation of chlordane use, this compound remains detectable in soil, air, and water, serving as a lasting chemical fingerprint of past pesticide application. sandiego.eduepa.gov

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₄Cl₈O
Molecular Weight 423.76 g/mol chemicalbook.com
CAS Registry Number 27304-13-8 chemicalbook.com
Appearance Off-White to Pale Beige Solid chemicalbook.com
Melting Point 144°C chemicalbook.com
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (B129727) chemicalbook.com
Vapor Pressure 6.9 x 10⁻⁶ mm Hg at 25°C (estimated) nih.gov
Octanol-Water Partition Coefficient (Kow) Log Kow = 5.91 (estimated)

Environmental Distribution and Transport of this compound

This compound is globally distributed, a testament to its persistence and capacity for long-range environmental transport. It is found in various environmental compartments, including air, water, soil, and sediment.

Presence in Environmental Matrices

Air: this compound can exist in the atmosphere in both the vapor and particulate phases. nih.gov Its presence in the air, even in remote regions like the Arctic, indicates its potential for long-distance atmospheric transport. nih.govamazonaws.com

Water: In aquatic environments, this compound is expected to adsorb to sediment and particulate matter due to its low water solubility and high octanol-water partition coefficient. nih.gov

Soil and Sediment: Due to its strong adsorption to soil particles, chlordane and its metabolites, including this compound, are highly persistent in soil, with a half-life that can extend for many years. wikipedia.orgepa.gov This persistence in soil serves as a long-term source of contamination to other environmental compartments.

Bioaccumulation and Biomagnification

This compound's lipophilic nature leads to its significant bioaccumulation in the fatty tissues of organisms. nih.gov This accumulation is not limited to lower trophic levels; this compound biomagnifies up the food chain. nih.gov High concentrations have been observed in top predators, including marine mammals and birds of prey. nih.gov For instance, in the Arctic marine food chain, biomagnification of chlordane-related compounds has been observed from Arctic cod to ringed seals and further to polar bears, with this compound being the only chlordane metabolite present in the latter. nih.gov

Analytical and Metabolic Profile of this compound

The detection and understanding of this compound's behavior in biological systems are reliant on sophisticated analytical techniques and metabolic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl8O B1220444 Oxychlordane CAS No. 26940-75-0

Properties

IUPAC Name

1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGNQYSIWFHEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860393
Record name 2,3,4,5,6,6a,7,7-Octachloro-1b,2,5,5a,6,6a-hexahydro-1aH-2,5-methanoindeno[1,2-b]oxirene
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Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [MSDSonline], Solid
Record name Oxychlordane
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Record name Oxychlordane
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Vapor Pressure

0.0000069 [mmHg]
Record name Oxychlordane
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CAS No.

26940-75-0, 27304-13-8
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Record name Oxychlordane
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Record name OXYCHLORDANE
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Record name Oxychlordane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Origin and Formation Dynamics of Oxychlordane

Parent Compound Biotransformation Pathways

The primary route of oxychlordane (B150180) formation is through the biotransformation of chlordane's main components within living organisms. This metabolic process is particularly well-documented in mammals.

Technical chlordane (B41520) is a complex mixture of various chlorinated hydrocarbons, with the primary active ingredients being cis-chlordane (B41515) and trans-chlordane (B41516). nih.gov Other significant components include cis-nonachlor (B1202745) and trans-nonachlor. epa.gov Both chlordane isomers, as well as the nonachlor isomers, serve as precursors to this compound. epa.gov

In mammals, the metabolism of chlordane isomers is primarily an oxidative process mediated by cytochrome P450 (CYP) enzymes, particularly the CYP2B family. epa.gov The major metabolic pathway for both cis-chlordane and trans-chlordane involves their conversion to this compound. nih.gov This biotransformation also occurs with cis- and trans-nonachlor, which are metabolized to this compound in rats. epa.gov While both chlordane isomers can be metabolized to this compound, trans-chlordane is more readily metabolized through this route. nih.gov

This compound is considered a primary and persistent mammalian metabolite that tends to accumulate in adipose tissue. nih.govwikipedia.org Due to its long retention time, it is believed to be more toxic than its parent compounds. epa.gov

A proposed metabolic pathway involves the hydroxylation of chlordane to 3-hydrthis compound, followed by dehydration to form 1,2-dichlorochlordene, which is a precursor to this compound. nih.gov Another minor pathway involves the epoxidation of 1,2-dichlorochlordene to form this compound. nih.govscispace.com

Table 1: Key Precursors and Metabolic Products in this compound Formation

Precursor Compound Primary Metabolic Product Key Enzyme System
cis-Chlordane This compound Cytochrome P450
trans-Chlordane This compound Cytochrome P450
cis-Nonachlor This compound Cytochrome P450
trans-Nonachlor This compound Cytochrome P450

Influence of Environmental Conditions on Biotransformation Rates

While specific quantitative data on the influence of environmental conditions on the in-vivo biotransformation rates of chlordane to this compound is limited, the persistence of chlordane in various environmental matrices affects its bioavailability for metabolic conversion. Chlordane is known to be persistent in soil, with a half-life that can range from 37 to 3,500 days depending on the conditions. orst.edu Factors such as soil type, organic matter content, temperature, and microbial activity can influence the rate at which chlordane breaks down or becomes available for uptake by organisms. For instance, organochlorine pesticides like chlordane persist longer in heavy soils with high organic content. cdc.gov

Abiotic Environmental Degradation Processes Leading to this compound Formation

Chlordane is relatively resistant to abiotic degradation through hydrolysis, oxidation, or photolysis. orst.edu While photodegradation of chlordane in the air does occur, with trans-chlordane degrading more readily than cis-chlordane, the direct abiotic conversion to this compound in the environment is not considered a primary formation pathway. cdc.gov The stability of the chlordane molecule means that its breakdown in the environment is a slow process, and when it does occur, it may not necessarily lead to the formation of this compound through purely chemical or physical means.

Microorganism-Mediated Metabolic Conversion Mechanisms

Certain microorganisms have demonstrated the ability to degrade chlordane, and in some cases, this biodegradation can lead to the formation of this compound. A soil bacterium, Nocardiopsis sp., has been shown to degrade chlordane into several metabolites, including this compound. cdc.gov

Additionally, some wood-rot fungi, such as Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea, are capable of metabolizing trans-chlordane. nih.gov Their metabolic pathways involve hydroxylation reactions, and P. lindtneri has been observed to metabolize this compound itself, suggesting a complex interaction between these fungi and chlordane compounds. nih.gov The involvement of fungal cytochrome P450 enzymes in the metabolism of trans-chlordane has been demonstrated, highlighting a parallel with the metabolic pathways observed in mammals. nih.gov The white rot fungus, Phanerochaete chrysosporium, has also been found to extensively degrade chlordane. cdc.gov

Table 2: Research Findings on Microorganism-Mediated Chlordane Transformation

Microorganism Parent Compound Metabolites Including this compound Reference
Nocardiopsis sp. Chlordane Dichlorochlordene, this compound, heptachlor (B41519), heptachlor endoepoxide, chlordane chlorohydrin, and 3-hydroxy-trans-chlordane cdc.gov
Phlebia lindtneri trans-Chlordane Can metabolize this compound into a hydroxylated product nih.gov
Phanerochaete chrysosporium Chlordane Extensive degradation, mineralization to CO2 cdc.gov

Atmospheric Transport and Deposition Processes of Semivolatile Organics

Long-Range Atmospheric Transport Mechanisms

Organochlorine pesticides (OCPs), including this compound, are characterized by their persistence and semi-volatility, enabling them to undergo global cycling through the atmosphere copernicus.org. This compound's presence in the atmosphere is influenced by its physical-chemical properties, particularly its vapor pressure. With an estimated vapor pressure of 6.9 x 10⁻⁶ mm Hg at 25 °C, this compound exists in both gaseous and particulate phases within the ambient atmosphere nih.govchemsrc.comchemicalbook.com.

Once in the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically produced hydroxyl radicals, resulting in an estimated atmospheric half-life of approximately 5 days nih.gov. However, even with this degradation pathway, this compound and other OCPs are known to travel vast distances from their original sources. Evidence of this long-range transport is seen in their detection in remote regions such as the Arctic, far from areas of direct application researchgate.net. These compounds can be transported via atmospheric circulation and are subject to repeated cycles of deposition and re-evaporation, driven by temperature fluctuations unece.org. Furthermore, secondary emissions, such as the re-volatilization of previously deposited this compound from soils and water bodies, can act as ongoing sources contributing to its atmospheric presence and transport copernicus.orgnih.gov. Particulate-bound this compound is removed from the atmosphere through wet and dry deposition processes nih.gov.

Air-Surface Exchange Dynamics

The exchange of this compound between the atmosphere and terrestrial or aquatic surfaces is governed by processes of volatilization and deposition. Based on its estimated Henry's Law constant of 8.6 x 10⁻⁸ atm-m³/mol, this compound is considered to be essentially non-volatile from both water and moist soil surfaces nih.govnih.gov. This suggests that volatilization is not a primary mechanism for its removal from these media into the atmosphere under typical conditions.

Despite this, some studies indicate that volatilization can be a significant loss mechanism from soil and water, influenced by factors such as temperature, wind speed, and water turbulence orsanco.orgnih.gov. There is also evidence suggesting that temperature-dependent volatilization plays a key role in controlling the atmospheric concentrations of OCPs copernicus.org. The phenomenon of re-volatilization from soils, particularly during warmer periods, can act as a secondary source of atmospheric this compound, contributing to its continued presence and transport copernicus.orgnih.gov. Conversely, deposition, both wet (via precipitation) and dry (via particle settling), serves as a mechanism for removing this compound from the atmosphere and transferring it to surface environments nih.gov.

Aquatic Dispersion and Sedimentation Dynamics in Freshwater and Marine Environments

Upon entering aquatic ecosystems, this compound's environmental fate is largely dictated by its strong tendency to sorb to particulate matter. Its high estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 8,133 signifies very low mobility in soils and a strong affinity for organic matter present in both soil and aquatic sediments nih.govnih.govchemsafetypro.comecetoc.org. Consequently, this compound is expected to adsorb readily to suspended solids and sediment particles within freshwater and marine environments nih.govnih.gov.

This strong adsorption means that sediments act as a significant sink for this compound, leading to its accumulation and persistence in these compartments nih.govusda.govresearchgate.netnomresearch.cn. Studies have shown that this compound moves rapidly to bottom sediments and remains there who.int. The compound is also characterized by its persistence in aquatic environments and a lack of ready biodegradability nih.gov. While volatilization from water surfaces is considered unlikely due to its low Henry's Law constant nih.govnih.gov, estimated half-lives in model river and lake systems are substantial, ranging from 872 days for a river to 6,349 days for a lake, with adsorption processes further influencing these rates nih.gov. The high octanol-water partition coefficient (Log Kow), estimated to be around 5.48 to 6.20, indicates significant lipophilicity, suggesting a potential for bioaccumulation in aquatic organisms nih.govherts.ac.uknih.govwikipedia.org.

Environmental Fate and Transport Phenomena of Oxychlordane

Analytical Techniques for Detection and Quantification

The analysis of oxychlordane (B150180) in environmental and biological samples typically involves a multi-step process including extraction, clean-up, and instrumental analysis. hh-ra.org Gas chromatography (GC) coupled with mass spectrometry (MS) or tandem mass spectrometry (GC-MS/MS) is a common and highly effective method for the quantification of this compound at trace levels. mdpi.comusda.gov These techniques allow for the separation of this compound from other co-extracted compounds and provide high sensitivity and selectivity for its detection. mdpi.com

Metabolic Pathways and Biotransformation

This compound is formed in organisms through the metabolic oxidation of its parent compounds, cis-chlordane (B41515) and trans-chlordane (B41516). nih.gov This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver. nih.gov While the parent chlordane (B41520) isomers are metabolized, this compound itself is highly resistant to further metabolic degradation, leading to its persistence and accumulation in the body. cdc.gov Studies have shown that the rate and enantioselective nature of chlordane metabolism to this compound can vary between species and can be influenced by the induction of specific P450 enzymes. nih.gov

Bioaccumulation and Biomagnification in Ecological Systems

Trophic Transfer and Food Web Magnification Factors

Oxychlordane (B150180) demonstrates a clear capacity for trophic transfer, meaning it moves from one trophic level to the next within a food web. This transfer is often accompanied by an increase in concentration, a phenomenon known as biomagnification.

Invertebrate Accumulation and Transfer Potential

Invertebrates play a crucial role in the initial stages of bioaccumulation. Studies have shown that certain aquatic invertebrates can accumulate this compound from their environment. For instance, Daphnia magna and Hyalella azteca, freshwater invertebrates, have exhibited significant bioconcentration factors (BCFs) when exposed to chlordane (B41520), with BCFs ranging from 15,000 to 175,000 for Daphnia magna and 41,000 to 144,000 for Hyalella azteca who.int. While direct data on this compound accumulation in invertebrates is less prevalent, the parent compound, chlordane, readily metabolizes to this compound in many animal systems cdc.govornl.gov. This suggests that invertebrates exposed to chlordane would likely accumulate this compound as well. However, one study noted that Chironomus larvae did not show any detectable accumulation of chlordane who.int. The transfer potential from invertebrates to higher trophic levels is influenced by the invertebrates' diet and the specific this compound concentrations they contain.

Vertebrate Accumulation Across Trophic Levels (e.g., Fish, Birds, Mammals)

Vertebrates, particularly those at higher trophic levels, are more susceptible to the effects of biomagnification. Fish readily accumulate this compound, with bioconcentration factors (BCFs) for chlordane in freshwater fish estimated to be as high as 18,500 who.intepa.gov. For example, Gambusia and Tilapia species have shown accumulation of organochlorine compounds, including this compound dphen1.com. In marine mammals, such as bowhead whales (Balaena mysticetus), this compound has been detected, with high biomagnification factors (BMFs) reported for related chlordane compounds north-slope.orgnorth-slope.org. Studies on Arctic food chains indicate that while parent chlordane isomers may decrease at higher trophic levels, this compound persists and is found in polar bears cdc.gov. Birds also accumulate organochlorines, with carnivorous species being at higher risk due to their trophic position scienceasia.org. In some avian studies, this compound was a dominant compound in the organochlorine profile, suggesting significant biomagnification nih.gov.

Interspecies Variation in Bioaccumulation Patterns

Significant variations exist in how different species accumulate and retain this compound, influenced by their physiology, diet, and habitat.

Species-Specific Uptake and Elimination Kinetics

The rate at which a species absorbs and eliminates this compound is critical to its bioaccumulation potential. This compound is known to be highly persistent, with slow elimination rates. In mice, this compound had a half-life of over 100 days after being rapidly metabolized from chlordane, which had a half-life of just one day ornl.gov. Similarly, in rats, this compound was the most persistent residue after chlordane was removed from the diet inchem.org. Studies on marine mammals have shown species-specific differences in the enantiomeric ratios of chiral organochlorines, suggesting varied biotransformation and accumulation capabilities dioxin20xx.org. For instance, while bowhead whale liver showed similar enantiomer fractions to zooplankton, their blubber indicated enantioselective biotransformation and accumulation north-slope.org.

Comparative Bioaccumulation Across Diverse Taxa

Comparative studies reveal substantial differences in this compound bioaccumulation across taxa. Invertebrates like Chironomus larvae showed no detectable accumulation of chlordane, whereas Daphnia magna and Hyalella azteca accumulated it significantly who.int. Fish exhibit moderate to high BCFs for chlordane, indicating accumulation who.intepa.gov. Birds, especially carnivorous species, tend to accumulate higher concentrations due to their position in the food web scienceasia.org. Marine mammals, being apex predators, often exhibit the highest levels of persistent organochlorines, including this compound north-slope.orgnorth-slope.orgcdc.gov. For example, a Trophic Magnification Factor (TMF) of 6.84 was calculated for this compound in an Arctic marine food web, indicating substantial magnification acs.org. In contrast, a study in the Mekong Delta found that this compound did not undergo significant biomagnification, potentially due to the absence of marine mammals that might metabolize chlordane to this compound kyoto-u.ac.jp.

Intraspecies Tissue Distribution and Retention Mechanisms

Within a single species, this compound distribution and retention are primarily governed by its lipophilic nature, leading to accumulation in fatty tissues.

This compound, being highly lipophilic, readily partitions into lipid-rich tissues. In mammals, the primary sites of accumulation are adipose tissue and the liver who.intcdc.govornl.gov. Following chlordane exposure, this compound levels were found to be higher in adipose tissue than in other tissues at 52 weeks cdc.gov. In rats, this compound was the most persistent residue in fat after chlordane exposure ceased inchem.org. This strong affinity for lipids means that this compound can be retained in the body for extended periods, contributing to its biomagnification potential. The slow elimination kinetics, with a half-life in blood estimated at 25 days cdc.gov, further supports its persistence. In humans, this compound has been detected in blood and adipose tissue, with concentrations correlating with exposure history cdc.govnih.gov. The accumulation in body fat is a key mechanism for its long-term retention and potential for gradual release back into circulation or transfer to offspring via lactation cdc.govwikipedia.org.

Adipose Tissue Sequestration Dynamics

Table 1: Tissue Distribution of this compound in Mice (ppb)

TissuePeak Concentration (Day 2)Peak Concentration (Day 1)Week 8 (Adipose)Week 52 (Adipose)
Liver1,918N/AN/AN/A
MuscleN/A569N/AN/A
KidneyN/A326N/AN/A
BrainN/A226N/AN/A
SpleenN/A126N/AN/A
BloodN/A103N/AN/A
AdiposeN/AN/A2,890648

Source: cdc.gov

Hepatic and Other Organ Distribution Profiles

Following the absorption of chlordane, initial distribution studies in animal models reveal that residues are rapidly distributed throughout the body. Tissue levels are typically highest in the liver and kidneys shortly after exposure, before a subsequent relocation to adipose tissue occurs, where they persist for extended periods cdc.govwho.intiarc.fr. In rats, after oral administration, radioactivity from chlordane was found to be well distributed, with adipose tissue accumulating the highest concentrations, followed by the liver, kidney, brain, and muscle who.intiarc.fr. Specific studies on this compound in mice showed peak concentrations in the liver at 1,918 ppb on day 2, and in other tissues such as muscle (569 ppb), kidney (326 ppb), brain (226 ppb), and spleen (126 ppb) on day 1 cdc.gov. The liver is consistently identified as a key organ affected by chlordane and its persistent metabolites, including this compound, often exhibiting changes indicative of microsomal enzyme induction even at lower exposure levels ornl.govepa.gov. In some animal models, such as skunks, this compound concentrations were found to be significantly higher in liver tissue when compared to brain tissue mdpi.com.

Elimination Pathways in Animal Models

The elimination of chlordane and its metabolites from animal models is primarily influenced by their lipophilicity, with excretion generally favoring the bile and subsequently the feces, except in certain species like rabbits cdc.govepa.gov. In rats, a substantial portion, typically 70-90%, of orally administered radiolabeled chlordane is eliminated within seven days, predominantly through fecal excretion ornl.govcdc.govinchem.org. In contrast, this compound exhibits a much slower elimination rate compared to the parent chlordane isomers cdc.gov. Studies have shown that only about 21% of an administered dose of this compound appeared in rat excreta after seven days, highlighting its greater potential for accumulation within the body inchem.org. The half-life of this compound in the blood of mice has been determined to be approximately 25 days cdc.gov. Further research indicates that while this compound is formed relatively quickly from chlordane in mice (with a metabolic half-life of one day), this compound itself possesses a half-life exceeding 100 days, underscoring its persistence ornl.gov. The elimination of radioactivity from the liver and kidneys of rats treated with radiolabeled chlordane typically follows a biphasic pattern, characterized by an initial rapid phase of excretion cdc.gov.

Table 2: Elimination Half-lives of Chlordane and this compound

CompoundHalf-life (Days)SpeciesNotes
Chlordane isomers0.6–2MiceHalf-lives in tissues
This compound25MiceHalf-life in blood
This compound>100MiceHalf-life (metabolized quickly to this compound)

Source: ornl.govcdc.gov

Advanced Analytical Methodologies for Environmental and Biological Matrix Characterization

Extraction and Sample Preparation Techniques for Trace Analysis

Effective extraction and sample preparation are foundational steps for the trace analysis of Oxychlordane (B150180), aiming to isolate the analyte from complex matrices while removing interfering substances.

Solid-Phase Extraction Optimization

Solid-phase extraction (SPE) has emerged as a preferred technique for the trace analysis of this compound and other organochlorine pesticides due to its efficiency, reduced solvent consumption, and ability to circumvent more laborious cleanup procedures psu.edu. This method is widely applied to diverse matrices, including serum, plasma, water, and soil psu.eduweber.huresearchgate.netmdpi.com. Common SPE sorbents include C18 (octadecyl) cartridges, which effectively retain this compound and related compounds from aqueous samples psu.eduweber.humdpi.com. Elution is typically achieved using solvents such as isooctane, acetone:n-hexane mixtures, or methanol (B129727) psu.eduweber.huresearchgate.net. Optimization of SPE protocols involves careful consideration of parameters like extraction time, solvent composition and volume, sorbent drying, and pH adjustments to maximize analyte recovery and minimize matrix effects weber.huresearchgate.netmdpi.com. Aminopropyl SPE columns are also utilized for specific cleanup steps epa.gov.

Solvent Extraction Methodologies

Traditional solvent extraction methods remain vital for isolating this compound from a wide range of environmental and biological samples, including water, soil, sediment, and various tissues epa.govepa.govresearchgate.netmdpi.comgcms.cz. Techniques such as liquid-liquid extraction (LLE), Soxhlet extraction (SOX), Accelerated Solvent Extraction (ASE), and ultrasonic extraction are commonly employed epa.govresearchgate.netmdpi.comgcms.cz. A variety of solvents, including dichloromethane, hexane, acetone, and acetonitrile, are used, often in combination (e.g., hexane:acetone 1:1) to ensure comprehensive recovery of this compound and other organochlorine pesticides epa.govresearchgate.netgcms.cz. Following the initial extraction, extracts frequently undergo cleanup procedures to remove co-extracted matrix components that could interfere with subsequent chromatographic analysis. These cleanup steps typically involve chromatography on stationary phases like Florisil, silica (B1680970) gel, or alumina, or Gel Permeation Chromatography (GPC) epa.govepa.govwho.inttandfonline.comresearchgate.net.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other compounds present in the prepared extract, followed by detection using sensitive analytical instruments.

Gas Chromatography with Electron Capture Detection (GC/ECD) Applications

Gas Chromatography with Electron Capture Detection (GC/ECD) has been a cornerstone technique for the sensitive analysis of organochlorine pesticides, including this compound, owing to the detector's high response to electronegative compounds psu.eduresearchgate.netepa.govresearchgate.netgcms.czwho.intresearchgate.netnewtowncreek.info. This method is particularly valuable for trace analysis in environmental and biological samples, capable of achieving detection limits in the low nanogram per milliliter (ng/mL) range for matrices like serum psu.edu. However, GC/ECD can be susceptible to matrix interferences, which may lead to false positives or inaccurate quantification, underscoring the need for robust sample cleanup and confirmation by more specific techniques who.int. Capillary columns, such as DB-5MS, DB-5, and DB-1701, are commonly used to achieve optimal separation of this compound and related compounds env.go.jpepa.gov.

Gas Chromatography with Mass Spectrometry (GC/MS) for Confirmation and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC/MS), and particularly its tandem configuration (GC/MS/MS), provides superior selectivity and sensitivity for the confirmation and precise quantification of this compound in complex sample matrices who.inttandfonline.comontosight.aiacs.orgnih.govshimadzu.comthermofisher.cnnelac-institute.org. Mass spectrometry allows for the identification of specific ions or characteristic fragmentation patterns, offering unambiguous confirmation of analyte identity, which is crucial when GC/ECD results are ambiguous due to coeluting interferences who.intnih.gov. Techniques such as Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) significantly enhance sensitivity and selectivity, enabling the detection of this compound at ultra-trace levels (parts per billion or parts per trillion) shimadzu.comthermofisher.cnnelac-institute.orggcms.czmdpi.com. High-resolution GC/MS (HRGC/HRMS) is also employed for highly accurate mass measurements, further improving confidence in trace analysis epa.govenv.go.jp.

Quantitative Analysis and Isomer-Specific Determination

The final stage of analysis involves accurately quantifying the concentration of this compound and, where relevant, differentiating between its specific isomers.

Quantitative Analysis: Accurate quantification of this compound relies on the construction of calibration curves using authentic standards at known concentrations psu.eduresearchgate.netenv.go.jp. To enhance the accuracy and precision of the results, internal standards and stable isotopically labeled analogs are routinely incorporated into the analytical process. These standards help to correct for variations in extraction efficiency and instrument response epa.govresearchgate.netnewtowncreek.infoenv.go.jp. The linearity of these calibration curves, typically assessed over a defined concentration range (e.g., up to 7 ng/mL in serum), is a critical parameter for reliable quantification psu.edu. Furthermore, established method detection limits (MDLs) and quantification limits (LOQs) are essential for defining the lowest concentrations of this compound that can be reliably detected and quantified, respectively psu.eduresearchgate.netenv.go.jpmdpi.com.

Isomer-Specific Determination: this compound, being a metabolite of chlordane (B41520), can exist in different isomeric forms, and the ability to differentiate these specific isomers is important for comprehensive environmental and toxicological assessments who.intnih.govresearchgate.net. Chiral chromatography, often coupled with GC/MS, enables the determination of enantiomeric fractions (EF) or ratios (ER) for chiral compounds like this compound researchgate.netscispace.com. This capability is vital for elucidating enantioselective uptake, metabolic transformation, and biomagnification processes within different organisms and environmental compartments researchgate.net. Research indicates that enantiomer-specific properties can influence interactions with biological systems, and distinct enantiomeric distributions have been observed across various species, suggesting differential metabolic or accumulation pathways researchgate.net.

Compound List:

this compound

Chlordane (alpha- and gamma-isomers)

Heptachlor (B41519)

Heptachlor epoxide

Trans-nonachlor

p,p'-DDE

p,p'-DDD

p,p'-DDT

Lindane (HCH isomers)

Dieldrin

Endosulfan (I, II, sulfate)

Methoxychlor

Hexachlorobenzene (HCB)

Polychlorinated Biphenyls (PCBs)

Toxicological Research Investigations in Non Human Organisms

In Vitro Biotransformation Studies in Cellular and Tissue Systems

In vitro studies provide controlled environments to investigate the metabolic pathways and enzymatic activities involved in the biotransformation of oxychlordane (B150180) and its parent compounds.

Microsomal Enzyme Activity and Metabolite Formation

Microsomal enzyme systems, particularly those involving cytochrome P450 (CYP) enzymes, play a crucial role in the metabolism of this compound and its precursor, chlordane (B41520). Research indicates that chlordane isomers are metabolized by rat liver microsomes, with this compound being identified as a key epoxide metabolite formed via intermediates like dichlorochlordene usu.edu. Studies have shown that the metabolism of chlordane isomers is enantioselective, meaning different stereoisomers are processed at different rates by CYP isoforms. For instance, both cis- and trans-chlordane (B41516) were enantioselectively metabolized to this compound and 1,2-dichlorochlordene by rat liver microsomes. The specific CYP isoforms involved, such as CYP2B and CYP3A, can modulate the extent and direction of this enantioselective metabolism, which can be further influenced by enzyme induction nih.gov. While this compound itself is considered a persistent metabolite, studies suggest that its degradation may also be catalyzed by liver microsomal enzymes, though the specific pathways and enzymes involved require further elucidation researchgate.net.

Comparative Metabolism in Isolated Cell Lines

Comparative studies using isolated cell lines help to understand species-specific or cell-type-specific metabolic capabilities. While specific comparative studies detailing this compound metabolism across various isolated cell lines are not extensively detailed in the provided search results, research on chlordane metabolism in general highlights that liver microsomes from rats and humans exhibit similar capacities to degrade chlordane, with this compound being a recognized metabolite in these systems nih.govcdc.gov. However, the persistence and accumulation of this compound in certain biological matrices, such as the mycelium of Actinomycete species, suggest that it can be metabolically inert in some microbial systems nih.gov.

In Vivo Metabolic Pathway Elucidation in Vertebrate Animal Models

In vivo studies in animal models are essential for understanding the complete metabolic fate of this compound and its conversion from parent compounds within a living organism.

Rodent Model Studies on Chlordane to this compound Conversion

Rodent models, particularly rats, have been extensively used to study the conversion of chlordane to this compound. In vivo studies in rats have revealed that chlordane isomers are biotransformed into various metabolites, including this compound nih.govnih.gov. This compound is identified as a major metabolite of both cis- and trans-chlordane researchgate.netnih.gov. The conversion pathway often involves intermediates such as dichlorochlordene, with this compound being formed via epoxidation of dichlorochlordene usu.edunih.gov. Studies have also indicated that feeding rats trans-chlordane leads to greater storage of this compound compared to feeding cis-chlordane (B41515), with females storing more this compound than males nih.gov. Furthermore, 1-exo-2-endo-dichlorochlordene has been identified as a potential intermediate in the this compound pathway in rats nih.gov.

Non-Rodent Model Metabolic Comparisons

Research has also explored the metabolism of chlordane and its metabolites, including this compound, in non-rodent vertebrate models. For example, studies on tropical freshwater cichlids showed that these fish metabolize cis-chlordane, with metabolites including dichlorochlordene and this compound being recovered, albeit in low percentages of the total radiocarbon nih.gov. In hens, liver microsomes were found to produce heptachlor (B41519) epoxide and this compound from chlordane-related compounds, suggesting epoxidation and hydroxylation as key metabolic routes researchgate.net. Comparative studies on enantiomeric fractions (EFs) of this compound in different animal species, such as sled dogs and polar bears, indicate that biotransformation processes can be species-specific, leading to differential enantiomer enrichment in tissues acs.org.

Mechanistic Studies of Molecular and Cellular Bioactivity

Mechanistic studies investigate how this compound interacts with biological systems at the molecular and cellular level. While direct toxicity is outside the scope, understanding its cellular interactions is key.

Compound Name List:

this compound

Chlordane

Cis-chlordane

Trans-chlordane

Heptachlor

Heptachlor epoxide

Dichlorochlordene

Trans-nonachlor

Cis-nonachlor (B1202745)

1-hydroxy-2-chlorochlordene

1-hydroxy-2-chloro-2,3-epoxy chlordene (B1668713)

Chlordene chlorohydrin

1,2-trans-dihydroxy dihydrochlordene

DDE (Dichlorodiphenyldichloroethylene)

Hepatic Enzyme Induction Investigations

This compound has been identified as an inducer of hepatic microsomal enzymes in experimental animals. Investigations in laboratory rats have indicated that exposure to this compound can lead to changes in the liver, consistent with the induction of these enzyme systems. This induction is a sensitive indicator of exposure to certain xenobiotics and can alter the metabolism of other compounds.

OrganismObserved EffectKey Enzymes/Pathways ImplicatedReference
RatsHepatic changes indicative of microsomal enzyme inductionMicrosomal enzymes, Cytochrome P-450 researchgate.net, nih.gov, nih.gov, oup.com, cdc.gov, cdc.gov, who.int

DNA Integrity Assessments in Experimental Organisms

Research has also explored the impact of this compound on cellular components related to DNA integrity. In studies involving wildlife, specifically Arctic breeding seabirds, this compound has been associated with alterations in telomere length. Telomeres are protective caps (B75204) at the ends of chromosomes, and their shortening is linked to cellular aging and genomic instability.

OrganismEndpoint MeasuredObserved Association with this compoundReference
Black-legged Kittiwakes (female)Telomere lengthAssociated with shorter telomere length nih.gov

Ecological Toxicology and Biomarker Research in Wildlife Populations

The presence of this compound in various wildlife populations has prompted research into its ecological toxicology and the use of biomarkers to assess its impact on physiological health and biological performance.

Correlational Studies of Contaminant Burden with Physiological Endpoints

Studies have investigated the relationships between this compound body burdens and various physiological endpoints in wildlife, including immune function and hormonal profiles.

Immune Function: Research on glaucous gulls has indicated a potential impairment of humoral immunity in females. Blood concentrations of this compound were found to be negatively associated with the antibody response to a diphtheria toxoid, suggesting that this contaminant may compromise immune system efficiency. Studies in other species, such as polar bears and harbor seals, have also suggested immunotoxic effects associated with organochlorine contaminant exposure, which may include this compound.

Hormonal Profiles: this compound exposure has been linked to alterations in hormone levels in wildlife. In Arctic breeding glaucous gulls, this compound has been associated with changes in thyroid hormone levels, suggesting a potential endocrine-disrupting effect. In male humans, certain organochlorine pesticides, including this compound, have been associated with alterations in sex steroid hormones, particularly estradiol (B170435) levels.

Wildlife SpeciesPhysiological EndpointObserved Association with this compoundReference
Glaucous Gulls (female)Humoral ImmunityImpaired antibody response nih.gov
Glaucous GullsThyroid HormonesAltered levels researchgate.net, wwf.or.jp
Polar BearsImmune functionImmunotoxic effects wwf.or.jp
Harbor SealsImmune functionAltered lymphocyte function wwf.or.jp
Adult Males (Human study)Sex Steroid HormonesAltered estradiol levels nih.gov
Black-legged KittiwakesTelomere lengthShorter telomeres in females nih.gov

Assessments of Biological Performance in Contaminated Wildlife

Reproductive Success: this compound has been implicated in reproductive impairments in various bird species. Studies have found associations between this compound levels and reduced egg viability, altered egg-laying timing, and lower hatching success in species such as glaucous gulls and red-necked grebes. The presence of this compound in eggs and nests has been noted in species like ospreys and black skimmers. Furthermore, chlordane, including its metabolite this compound, has been cited as a factor contributing to reproductive failure in birds.

Survival Rates: Chronic exposure to this compound has been linked to decreased survival rates in Arctic seabirds. Research on black-legged kittiwakes has shown a negative relationship between this compound blood concentrations and adult survival, with a notable sex-specific sensitivity. Studies suggest that female kittiwakes may be more susceptible, potentially explaining observed lower survival rates in populations with higher this compound contamination. This compound has also been identified as a significant factor in lethal poisoning in birds, with specific residue levels in brain tissue correlating with mortality.

Wildlife SpeciesBiological Performance MetricObserved Association with this compoundReference
Glaucous GullsAdult Survival RateNegatively associated researchgate.net, researchgate.net
Black-legged KittiwakesAdult Survival RateNegatively associated researchgate.net, nih.gov, nina.no, univ-larochelle.fr
Glaucous GullsReproductive SuccessReduced egg viability, altered laying date researchgate.net, researchgate.net, wwf.or.jp
Red-necked GrebesReproductive SuccessAssociated with losses, reduced fledging success unm.edu, oup.com
OspreysEggshell ThicknessInverse correlation nj.gov
Black SkimmersNestingDetected in nests unm.edu
Birds (general)Reproductive FailureImplicated as a cause researchgate.net
Birds (general)Lethal PoisoningIdentified as a cause nm.gov

Global Distribution and Historical Environmental Residues

Temporal and Spatial Trends of Environmental Contamination

The temporal and spatial distribution of oxychlordane (B150180) in the environment reflects its historical usage patterns and its inherent persistence.

While direct studies focusing solely on archival sediment core analysis for this compound reconstruction are not extensively detailed in the provided search results, the compound's known persistence in sediments nih.govcymitquimica.com suggests that sediment cores can serve as valuable archives for understanding past contamination events. Sediment layers can trap these persistent compounds, allowing for retrospective analysis of pollution levels over time.

Long-term monitoring programs have tracked this compound in various environmental media:

Air: Atmospheric concentrations of this compound have been monitored, particularly in regions like the Great Lakes. Between 1990 and 2021, atmospheric concentrations of this compound near the Great Lakes were found to be decreasing, with an estimated halving time of approximately 14 ± 5 years nih.gov. Similarly, studies in Central Europe have indicated a significant decrease in total atmospheric concentrations of this compound between 2013-2017 and 2018-2022 copernicus.org. This compound has also been detected in atmospheric deposition samples epa.govnj.gov.

Water: this compound is generally found at low levels in water bodies, with limited evidence of significant leaching into groundwater due to its low mobility who.intwho.int. It is not readily removed by common environmental degradation processes like photodegradation, hydrolysis, or biodegradation who.int.

Soil: this compound exhibits low mobility in soil, with an estimated soil half-life of about 4 years, indicating its persistence in terrestrial environments nih.govcymitquimica.comwho.int.

Source Attribution and Legacy Pollution Assessment

This compound is primarily recognized as a metabolic byproduct and a persistent environmental metabolite of chlordane (B41520) nih.govornl.gov. The historical production and extensive use of chlordane as an insecticide and termiticide from the 1940s to the late 1980s are the principal sources of its environmental contamination nih.govcymitquimica.comontosight.aiwikipedia.org. Due to its recalcitrance to degradation, this compound persists in the environment, classifying it as a legacy pollutant. Its presence in environmental samples is often indicative of past pesticide application cymitquimica.com. Spatial distribution patterns, such as higher concentrations in urban areas compared to remote locations, can be attributed to the past use of chlordane as a termiticide in cities, contrasting with its agricultural applications elsewhere nih.govnih.gov.

Biomarkers of Exposure and Bioavailability in General Populations (e.g., adipose tissue, breast milk)

This compound is a lipophilic compound that readily bioaccumulates in fatty tissues, making it a reliable biomarker for assessing long-term exposure in human populations.

Adipose Tissue: this compound is frequently detected in human adipose tissue who.intcdc.govconicet.gov.arresearchgate.nettandfonline.comnih.gov. Studies have reported concentrations in adipose tissue ranging from parts per billion (ppb) to micrograms per kilogram of lipid conicet.gov.arresearchgate.nettandfonline.com. For instance, in Argentina, this compound was found in the breast adipose tissue of all participants, with the highest detected concentration being 975 ppb conicet.gov.ar. In a study comparing breast cancer cases and controls, mean adipose tissue levels of this compound were similar between groups (36.4 p.p.b. in cases vs. 38.0 p.p.b. in controls) researchgate.net. This compound, along with trans-nonachlor, is considered a major chlordane-related contaminant in human adipose tissues researchgate.net.

Breast Milk: this compound has been detected in human breast milk globally who.intwho.inttandfonline.comwho.intresearchgate.netmcgill.cacaid.ca. In Egypt, it was detected in 33.3% of breast milk samples, with a mean concentration of 0.285 ± 0.175 μg/l who.intresearchgate.net. In Canada, levels of this compound in breast milk remained constant between 1982 and 1986, with regional differences noted, such as higher levels in Quebec and British Columbia tandfonline.comtandfonline.com. Studies in the USA have reported mean levels ranging from 75.4 to 116 µ g/litre on an adjusted fat basis in breast milk samples who.int.

Blood: this compound has also been identified in human blood cdc.govnih.gov. Temporal trend analyses in Arctic populations indicate varying patterns; while levels increased in Icelandic maternal blood between 1999 and 2004, they subsequently declined nih.gov. In contrast, pregnant Inuit women from Nunavik, Canada, showed significant decreases in this compound concentrations over time nih.gov.

This compound is excreted from the body, with lactation being a notable route of elimination for females, leading to its presence in breast milk who.intornl.govwikipedia.orgcdc.govresearchgate.net.

Data Tables

Table 1: Temporal Trends of this compound in Environmental Compartments

Location/RegionEnvironmental CompartmentTime PeriodTrend/Rate of ChangeReference
Great Lakes RegionAtmosphere1990-2021Halving time: 14 ± 5 years nih.gov
Central EuropeAtmosphere2013-2017 & 2018-2022Significant decrease in total atmospheric concentration copernicus.org
Svalbard, ArcticArctic Fox Liver1991-2018Decline of 8-11% per year (since late 1990s) mosj.no

Table 2: this compound Levels in Human Biological Matrices

Location/RegionBiological MatrixDetection Frequency/Mean LevelNotesReference
ArgentinaBreast Adipose TissueHighest concentration: 975 ppb; Incidence: 32.9%All participants (n=76) had detectable levels. conicet.gov.ar
USA (General Population)Adipose TissueMean: 0.1 ppm (0.1 µg/g)Predominant chlordane residue in body fat. cdc.gov
USA (Breast Cancer Study)Adipose TissueCases: 36.4 p.p.b.; Controls: 38.0 p.p.b. (geometric mean)Age and lipid-adjusted. researchgate.net
EgyptBreast Milk33.3% detection; Mean: 0.285 ± 0.175 μg/lSamples collected Jan-Aug 2001. who.intresearchgate.net
CanadaBreast MilkLevels remained constant (1982-1986)Median levels <0.1 to 7.2 ng/g whole milk. Higher in QC/BC. tandfonline.comtandfonline.com
USA (Mississippi)Breast Milk0.005 mg/l (high-usage), 0.002 mg/l (low-usage)1973-75 data. who.int
USA (National Survey)Breast MilkMean: 75.4 - 116 µg/l (adjusted fat basis)1436 mothers surveyed. who.int
Arctic (Iceland)Maternal BloodIncreased (1999-2004), then decreased (1995-2009)Temporal trend varied by region. nih.gov
Arctic (Nunavik, Canada)Maternal BloodSignificant decrease over timePOP concentrations decreased significantly. nih.gov

Table 3: this compound in Atmospheric Deposition

Location/RegionCompartmentConcentration (ng/L)Reference
Galveston BayAtmospheric Dep.6.5 epa.gov
Chesapeake BayAtmospheric Dep.3.8 epa.gov
Great LakesAtmospheric Dep.0.9 epa.gov
New Jersey (Various)Atmospheric Dep.NB: 1.1, JC: 0.66, DB: 1.3, CC: 0.60, SH: 0.43, PL: 0.35 nj.gov

Compound List

this compound

Chlordane (technical, cis-chlordane (B41515), trans-chlordane)

Heptachlor (B41519)

Heptachlor epoxide

Nonachlor (cis-nonachlor, trans-nonachlor)

Dieldrin

Hexachlorobenzene (HCB)

DDT (p,p'-DDT, o,p'-DDT)

DDE (p,p'-DDE, o,p'-DDE)

DDD (p,p'-DDD, o,p'-DDD)

Hexachlorocyclohexane (HCH) (α-HCH, β-HCH, γ-HCH, δ-HCH, ε-HCH)

Polychlorinated biphenyls (PCBs)

Endosulfan (α-endosulfan, Endosulfan I, Endosulfan II)

Endrin

Mirex

Methoxychlor

Toxaphene

Polybrominated diphenyl ethers (PBDEs) (BDE-47)

Chlorobenzenes (trichlorobenzenes, tetrachlorobenzenes)

Dichloronaphthalene

Environmental Remediation and Bioremediation Research Approaches for Oxychlordane Contamination

Microbial Degradation Mechanisms and Pathways in Contaminated Media

The microbial degradation of oxychlordane (B150180) is a key area of research for the bioremediation of contaminated sites. While many microorganisms can metabolize the parent compound, chlordane (B41520), this compound itself has proven to be highly resistant to microbial breakdown.

Initial studies on chlordane metabolism identified several microbial species that could transform it, but often resulted in the accumulation of this compound as a terminal or metabolically inert residue. For instance, growing cultures of the actinomycete genus Nocardiopsis were found to metabolize cis- and trans-chlordane (B41516) into various substances, including this compound, which then accumulated in the mycelium. nih.govresearchgate.netresearchgate.net Similarly, actinobacteria such as Streptomyces sp. have demonstrated the ability to degrade chlordane but have not been shown to effectively mineralize the this compound metabolite. researchgate.net

A significant breakthrough in this area has been the identification of certain wood-rot fungi capable of metabolizing this compound. Research has shown that fungi from the genus Phlebia can degrade trans-chlordane. nih.govresearchgate.net Notably, the species Phlebia lindtneri has been specifically identified as capable of metabolizing the recalcitrant this compound metabolite into a hydroxylated product. nih.govresearchgate.net This finding is crucial as it represents a documented instance of microbial biotransformation of this compound, a step beyond its formation from chlordane. researchgate.net

Table 1: Microorganisms Studied for Chlordane and this compound Biotransformation

Microbial Genus/Species Substrate(s) Outcome for this compound Reference(s)
Nocardiopsis sp. cis-Chlordane (B41515), trans-Chlordane Accumulation as a terminal residue nih.govresearchgate.netresearchgate.net
Streptomyces sp. A5 Chlordane Not specified, focus on parent compound researchgate.netresearchgate.net
Phlebia lindtneri trans-Chlordane, this compound Metabolized to a hydroxylated product nih.govresearchgate.net
Phlebia brevispora trans-Chlordane Degradation of parent compound nih.govresearchgate.net
Phlebia aurea trans-Chlordane Degradation of parent compound nih.govresearchgate.net

Understanding the enzymatic pathways involved in this compound degradation is fundamental to developing effective bioremediation technologies. In mammalian systems, studies have suggested that epoxide hydrolase is likely a key enzyme in catalyzing the degradation of this compound. cdc.gov However, the pathways in microorganisms, particularly those capable of breaking it down, are of primary interest for environmental applications.

Research on the wood-rot fungi Phlebia species has indicated the critical role of cytochrome P450 (P450) enzymes. nih.govresearchgate.net Studies demonstrated that the transformation of trans-chlordane and the subsequent production of hydroxylated metabolites were significantly inhibited by the addition of P450 inhibitors like piperonyl butoxide and 1-aminobenzotriazole. nih.gov This evidence strongly suggests that fungal P450 monooxygenases are involved in multiple steps of the degradation pathway, particularly in the hydroxylation processes that lead to the breakdown of both chlordane and its metabolite, this compound. nih.govresearchgate.net The pathway for this compound degradation by P. lindtneri involves a hydroxylation reaction where a chlorine atom is substituted by a hydroxyl group. nih.gov This oxidative mechanism is a common strategy employed by microorganisms to increase the polarity of persistent organic pollutants, thereby facilitating further degradation. iastate.edu

Phytoremediation Potential in Terrestrial Environments

Phytoremediation, the use of plants to clean up contaminated environments, offers a promising, cost-effective, and aesthetically pleasing approach for managing large areas of low-to-moderately contaminated soil. epa.govepa.gov For compounds like this compound, which are present in soil from the historical use of chlordane, phytoremediation can function through several mechanisms, including phytoextraction (uptake and accumulation into plant tissues) and phytostabilization (immobilization in the root zone). epa.govyoutube.com

Research has demonstrated that certain plant species can uptake chlordane and its metabolites from the soil. Studies have shown that grasses such as Kentucky bluegrass (Poa pratensis) and perennial ryegrass (Lolium perenne) can absorb chlordane from contaminated soil and translocate it to their roots and shoots. wikipedia.orgresearchgate.net Another study observed significant uptake of chlordane-related compounds in zucchini (Cucurbita pepo) plants, with the highest concentrations found in the roots. researchgate.net

This uptake into plant tissues is a crucial first step for phytoextraction. Once contaminants are accumulated in the harvestable parts of the plant, the biomass can be removed, thereby permanently extracting the pollutant from the soil. epa.gov The harvested plant material must then be managed appropriately, for example through incineration, which can reduce the volume of hazardous waste significantly. epa.gov While these studies focused on the parent mixture of chlordane, the findings are relevant for this compound, as it is a primary, persistent component of chlordane residues in aged soils.

Table 2: Plants Investigated for Phytoremediation of Chlordane-Contaminated Soil

Plant Species Common Name Finding Reference(s)
Poa pratensis Kentucky bluegrass Uptake of chlordane into roots and shoots wikipedia.orgresearchgate.net
Lolium perenne Perennial ryegrass Uptake of chlordane into roots and shoots wikipedia.orgresearchgate.net
Cucurbita pepo Zucchini Accumulation of chlordane, primarily in roots researchgate.net

Emerging Remediation Technologies and Methodological Advancements

Given the recalcitrance of this compound, conventional remediation methods are often inefficient or costly. nih.gov Consequently, research has focused on developing innovative and more effective technologies for the treatment of persistent organic pollutants (POPs). aclima.eusaclima.eus

Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies that generate highly reactive radicals, such as hydroxyl radicals (•OH), to chemically oxidize and degrade organic contaminants. aclima.eus Techniques like ozonation, UV irradiation, and photocatalysis fall under this category and have shown potential for breaking down a wide range of POPs. aclima.eusresearchgate.net

Nanotechnology-Based Remediation: Nanoremediation involves the use of nanoscale materials to treat environmental contaminants. nih.gov A promising application is the use of zero-valent iron nanoparticles (nZVI), which can serve as powerful reducing agents to degrade chlorinated compounds. aclima.eus The high surface area and reactivity of these nanoparticles make them highly effective for in-situ remediation of contaminated soil and water. nih.govaclima.eus

Electrokinetic Remediation: This technique uses low-intensity electric fields to move charged pollutants, water, and ions through the soil. aclima.eus It can be particularly useful for enhancing the transport of contaminants to treatment zones or for improving the efficiency of other remediation methods. A hybrid approach, known as electrokinetic-enhanced phytoremediation, uses the electric field to increase the bioavailability of contaminants for plant uptake. aclima.eus

Surfactant-Enhanced Remediation: The strong adsorption of this compound to soil can limit its availability for degradation or extraction. Surfactant-enhanced soil washing uses solutions containing surfactants to desorb contaminants from soil particles, which can then be treated ex-situ. researchgate.net This can be combined with other technologies, such as selective adsorption onto activated carbon, to concentrate the pollutant. researchgate.net

Composting: Composting has been investigated as a potential long-term, ex-situ remediation strategy for chlordane-contaminated soil. researchgate.net This biological process utilizes the metabolic activity of a diverse microbial community under thermophilic conditions to break down organic contaminants.

These emerging technologies, often used in combination to create hybrid approaches, represent the forefront of efforts to address the challenges posed by legacy contaminants like this compound. aclima.eus

Future Research Directions and Unresolved Questions in Oxychlordane Science

Elucidation of Lesser-Known Environmental Transformation Pathways

Oxychlordane (B150180) is primarily recognized as a significant metabolite of chlordane (B41520), formed through oxidative biotransformation processes within organisms and potentially in the environment who.intornl.govcdc.gov. Studies indicate that this compound itself is metabolically inert in certain microbial systems, such as fungal mycelium, leading to its accumulation as a terminal residue nih.gov. However, a comprehensive understanding of this compound's own environmental transformation pathways is still lacking. Research is needed to identify and characterize the specific biotic and abiotic processes that might lead to the degradation or further transformation of this compound in various environmental compartments, including soil, water, and sediment, under diverse conditions (e.g., aerobic vs. anaerobic, varying pH, presence of specific microbial communities). Understanding the persistence and potential toxicity of any resulting transformation products is also critical.

Comprehensive Assessment of Trophic Transfer Dynamics in Complex Ecosystems

The bioaccumulative and biomagnifying potential of this compound is a key area of concern. While studies in Arctic food webs have indicated significant trophic magnification factors (TMFs) for this compound, suggesting it biomagnifies acs.org, findings in other ecosystems, such as the Mekong Delta, suggest it may not undergo significant biomagnification in all food webs nih.govkyoto-u.ac.jp. This discrepancy highlights the need for comprehensive assessments across a wider range of complex ecosystems, considering variations in food web structures, species-specific metabolic capabilities, and environmental conditions. Future research should focus on quantifying TMFs and bioaccumulation factors (BCFs) in diverse aquatic and terrestrial food chains to establish a clearer global picture of this compound's trophic transfer dynamics and its potential to accumulate in top predators.

Ecosystem TypeOrganism/Trophic LevelThis compound TMF (Range)Notes
Arctic MarineVarious trophic levels1.5 – 6.84Significant biomagnification potential observed acs.org.
Tropical AquaticVarious trophic levelsNot significantLack of marine mammals may influence metabolism and transfer nih.govkyoto-u.ac.jp.

Development of Advanced Analytical Techniques for Ultra-Trace Detection

Accurate and sensitive detection of this compound is crucial for environmental monitoring and human biomonitoring. While techniques like Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity ontosight.aiusda.govresearchgate.net, achieving ultra-trace levels in complex matrices, such as pristine environmental samples or human tissues, often requires further methodological advancements. Future research should focus on developing and refining analytical methods that offer enhanced sensitivity, improved sample preparation efficiency, reduced matrix effects, and higher sample throughput. This includes exploring novel extraction and clean-up procedures, as well as advancements in mass spectrometry and detector technologies to achieve lower limits of detection (LOD) and quantification (LOQ).

Analytical TechniqueMatrix ExampleTypical LOD/LOQ RangeReference
GC-MS/MSWildlife Serum0.01 – 7.4 ppb researchgate.net
HRGC/HRMSWater/SoilSub-ppb levels epa.gov
GC-ECDFood Samples0.002 – 0.05 μg kg⁻¹ researchgate.net
GC/LC-MS/MSMuscle Tissue≥ levels in Appendix J usda.gov usda.gov

Exploration of Novel Bioremediation Strategies

The persistence of this compound in the environment necessitates the development of effective remediation strategies. While studies have shown potential for bioremediation using certain fungi, such as Phanerochaete chrysosporium and Phlebia species, and phytoremediation by plants like Kentucky bluegrass, perennial ryegrass, and sunflower wikipedia.orgresearchgate.netresearchgate.netunesp.br, these methods often require optimization for complete degradation and removal of this compound. Future research should focus on identifying and isolating microbial consortia or specific enzymes with enhanced this compound-degrading capabilities. Furthermore, exploring novel approaches, such as combined myco-phytoremediation, bioaugmentation with genetically engineered microorganisms, or advanced enzymatic treatments, could offer more efficient and sustainable solutions for decontaminating affected environments.

Bioremediation ApproachOrganism/MethodTarget CompoundMatrix/ConditionsReported Efficacy/Observation
MycoremediationP. chrysosporiumChlordaneWater/SolidsReduced chlordane by 21%
Fungal TransformationPhlebia spp.trans-Chlordane (B41516), this compoundVariousIdentified as transformation products/metabolites
PhytoremediationSunflower (Helianthus annuus)POPs (incl. Chlordanes)In vitroHigh removal rates, accumulation in roots
PhytoremediationGrasses (e.g., Kentucky bluegrass)ChlordaneSoilUptake into roots and shoots

Global Harmonization of Monitoring and Research Methodologies

The comparability and synthesis of this compound monitoring data across different regions and studies are hampered by variations in sampling protocols, analytical methods, and data reporting standards. Global harmonization of these methodologies is essential for accurate environmental risk assessment, trend analysis, and the development of effective international policies. Future efforts should focus on establishing standardized protocols for sample collection, preparation, and analysis, promoting the use of validated analytical methods with comparable detection limits, and developing common frameworks for data reporting and interpretation. This includes promoting inter-laboratory comparisons and the use of certified reference materials to ensure data quality and comparability worldwide.

Area for HarmonizationRationaleRelevant Standards/Guidelines
Sampling ProtocolsEnsure representativeness and comparability of environmental samples.ISO 14644 (for cleanrooms, but principles apply to environmental sampling), general environmental sampling guidelines.
Analytical MethodsImprove accuracy, precision, and comparability of residue measurements.EPA Methods (e.g., 1699), ISO standards for pesticide analysis, ICH guidelines for method validation.
Data ReportingFacilitate data aggregation, trend analysis, and risk assessment.Standardized reporting formats, common units of measurement, metadata requirements.
MRLsEnsure consistent regulatory frameworks for food safety.FAO/WHO Codex Alimentarius Commission MRLs.

Table of Compound Names:

this compound

Chlordane

alpha-Chlordane

gamma-Chlordane

cis-Chlordane (B41515)

trans-Chlordane

Heptachlor (B41519)

Heptachlor epoxide

cis-Nonachlor (B1202745)

trans-Nonachlor

DDT (Dichlorodiphenyltrichloroethane)

DDE (Dichlorodiphenyldichloroethylene)

DDD (Dichlorodiphenyldichloroethane)

PCBs (Polychlorinated Biphenyls)

HCB (Hexachlorobenzene)

HCH (Hexachlorocyclohexane)

alpha-HCH

beta-HCH

gamma-HCH

Dieldrin

Endrin

Endosulfan

Mirex

Toxaphene

Dicofol (DCF)

Perthane

Chlordecone

Pentachlorobenzene

Pentachloroaniline (PCA)

Permethrin

Pronamide

Propanil

Propiconazole

Tris-4-chlorophenyl methane (B114726) (TCPMe)

Metolachlor

Dichlorochlordene

Chlordene (B1668713) chlorohydrin

Monohydroxychlordene

3-hydroxyxhlordane

Heptachlordiol

Dihydroxydihydrochlordene

Dihydroxychlordene

Q & A

Q. What analytical methods are most reliable for quantifying oxychlordane in environmental and biological samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detecting this compound due to their sensitivity to low-concentration lipid-soluble compounds . For human biomonitoring, serum or adipose tissue samples require cleanup steps (e.g., solid-phase extraction) to remove lipid interferences. Validation should include spike-and-recovery experiments and comparisons with certified reference materials to ensure precision (±15% deviation) .

Q. How do epidemiological studies design cohorts to assess this compound’s association with metabolic disorders?

Cross-sectional studies (e.g., NHANES) stratify participants by this compound quartiles and adjust for covariates like age, BMI, and socioeconomic status to isolate its effects on outcomes such as insulin resistance or dyslipidemia . Longitudinal designs track exposure via stored serum samples and correlate historical this compound levels with incident disease, though confounding by legacy pesticides (e.g., trans-nonachlor) requires multivariable regression .

Q. What are the minimal requirements for regulatory toxicology studies on this compound?

Subchronic rodent studies (≥90 days) must use pure this compound (not technical chlordane mixtures) to isolate its effects. Dosing should include a no-observed-adverse-effect level (NOAEL) and a high dose inducing measurable hepatotoxicity. Histopathology of liver, kidney, and adipose tissue is critical, as this compound bioaccumulates in lipid-rich organs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s association with obesity across studies?

Meta-analyses should stratify by study period: Pre-2006 data showed positive this compound-BMI correlations (β = 0.08, 95% CI: 0.04–0.12), while post-2006 studies found null or inverse associations due to declining exposure levels and improved confounder adjustment (e.g., diet, physical activity) . Sensitivity analyses must evaluate residual confounding from co-exposure to other organochlorines (e.g., p,p′-DDE) .

Q. What experimental designs address this compound’s non-linear dose-response relationships in metabolic syndrome?

Mechanistic studies using in vitro models (e.g., HepG2 hepatocytes) can test low-dose this compound effects on PPARγ or glucocorticoid receptor signaling. In vivo, transgenic mice (e.g., PPARα-null) help distinguish direct metabolic disruption from secondary effects. Dose-response curves should include environmentally relevant concentrations (0.1–10 ng/g tissue) .

Q. How should analytical labs mitigate false positives/negatives in this compound detection?

Quality control includes surrogate recovery standards (e.g., 13C^{13}C-labeled this compound) to monitor extraction efficiency. Transcription errors, as seen in groundwater studies (e.g., 44% vs. 88% recovery), are minimized via automated data entry and dual-review protocols . Inter-laboratory comparisons using blinded replicates ensure reproducibility .

Q. What statistical approaches adjust for this compound’s persistence in longitudinal human studies?

Lipid-adjusted concentrations (ng/g lipid) correct for variability in serum lipid content. Time-dependent Cox models account for declining this compound levels post-exposure cessation. Bayesian methods incorporate prior data on chlordane’s half-life (~4 years) to refine risk estimates .

Methodological Challenges

Q. How do researchers validate this compound’s role in nonalcoholic fatty liver disease (NAFLD) amid co-exposures?

Mediation analysis quantifies the proportion of NAFLD risk attributable to this compound versus covariates like alcohol use. Liver biopsy cohorts with paired serum this compound measurements and histopathology (steatosis scores) provide direct evidence, though sample size constraints require collaborative consortia .

Q. What biomarkers differentiate this compound-specific toxicity from general organochlorine effects?

this compound’s unique metabolite profile (e.g., lack of dechlorination products) can be identified via high-resolution MS. Transcriptomic profiling in exposed models may reveal distinct pathways (e.g., oxidative stress response genes like SOD2) compared to other pesticides .

Q. How are legacy this compound exposures reconstructed in populations with incomplete biomonitoring data?

Geographic information systems (GIS) overlay historical chlordane application records with residential histories. Pharmacokinetic modeling back-calculates peak exposure using current serum levels and known degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.